Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride
Description
Properties
IUPAC Name |
spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c14-11-10-4-2-1-3-9(10)7-12(11)5-6-13-8-12;/h1-4,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOLEDWJUAQLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles. This reaction can be catalyzed by various catalysts, including L-proline, under mild reaction conditions. The reaction is often carried out in water, making it environmentally friendly .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon or adjacent positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Chemistry
Building Block for Synthesis
Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new materials with tailored properties.
Synthetic Routes
The synthesis typically involves multi-step processes such as [3+2] cycloaddition reactions of azomethine ylides with dipolarophiles, often catalyzed under mild conditions. Microwave-assisted synthesis is also employed to enhance yield and purity.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4 in acidic medium | Spirocyclic ketones |
| Reduction | NaBH4 in methanol | Spirocyclic alcohols |
| Substitution | Alkyl halides with NaOH | Modified spiro compounds |
Biology
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) below 20 µM.
| Compound | MIC (µM) | Inhibition (%) |
|---|---|---|
| This compound | <20 | >30% at 20 µM |
Anticancer Potential
Studies have explored its potential as an anticancer agent. It has been investigated for its ability to modulate pathways involved in tumor growth and metastasis. The compound's unique scaffold allows for interactions with various molecular targets related to cancer progression.
Medicine
Therapeutic Applications
The compound is being explored as a drug candidate for various diseases due to its diverse biological activities. Its ability to inhibit specific protein-protein interactions makes it a target for developing novel therapeutics for conditions like cancer.
Case Study: MDM2-p53 Interaction
A study highlighted the modification of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffolds to enhance stability and selectivity against MDM2 protein interactions. These compounds demonstrated promising in vivo efficacy in xenograft models, indicating potential therapeutic applications in oncology .
Industry
Material Development
In industrial applications, this compound is utilized in developing new materials with unique properties. Its structural characteristics allow for the creation of polymers and other materials that can be engineered for specific applications.
Mechanism of Action
The mechanism of action of spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine]-2-one: Known for its biological activity and potential therapeutic applications.
Spiro[pyrrolidine-3,3’-oxindole]: Investigated for its anticancer and antimicrobial properties.
Uniqueness
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and reduces conformational entropy. This makes it a valuable scaffold in drug design and development .
Biological Activity
Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride is a complex spirocyclic compound that has garnered attention for its diverse biological activities. Research has indicated its potential as a bioactive molecule with applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of spiro heterocycles characterized by their unique structural rigidity, which influences their interaction with biological targets. The spirocyclic structure reduces conformational entropy, enhancing binding affinity to various molecular targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising results against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentrations (MICs) indicating effective growth inhibition.
| Compound | MIC (µM) | Inhibition (%) |
|---|---|---|
| This compound | < 20 | > 30% at 20 µM |
This table illustrates that a significant proportion of tested compounds exhibited potent antimicrobial activity, with many showing MIC values below 20 µM, highlighting the compound's potential in tuberculosis treatment .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that compounds with similar spirocyclic structures exhibit significant cytotoxicity against various cancer cell lines.
In a study involving HepG2 liver cancer cells, the compound demonstrated substantial inhibition:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 6.3 | HepG2 |
The IC50 value indicates that the compound effectively reduces cell viability at low concentrations .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of this compound. Its mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
The biological activities of this compound can be attributed to its interaction with various biochemical pathways. The compound may act on key molecular targets involved in cell signaling and inflammation:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway.
Case Studies
- Tuberculosis Treatment : A study screened multiple compounds for their ability to inhibit MTB growth. This compound was among the top candidates due to its low MIC values and high inhibition rates .
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Spiro[3H-indene-2,3'-pyrrolidine]-1-one hydrochloride?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) under mild conditions. A typical protocol involves combining indene derivatives, pyrrolidine precursors, and ammonium acetate in ethanol-water solvent systems at room temperature, followed by purification via recrystallization or column chromatography . Key steps include monitoring reaction progress by TLC and optimizing pH and temperature to minimize side products. Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and HRMS .
Q. Which analytical techniques are critical for characterizing this spiro compound?
- Answer : Essential methods include:
- NMR spectroscopy : To confirm spirocyclic connectivity and substituent positioning (e.g., δ ~3.7 ppm for pyrrolidine protons) .
- X-ray crystallography : Resolves conformational rigidity and bond angles (e.g., dihedral angles between indene and pyrrolidine rings) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1677 cm<sup>-1</sup>) and amine (-NH, ~3347 cm<sup>-1</sup>) stretches .
Q. What pharmacokinetic properties should be prioritized in preliminary studies?
- Answer : Focus on:
- Absorption : Assess solubility in aqueous buffers (enhanced by hydrochloride salt) and permeability via Caco-2 cell models .
- Distribution : Evaluate lipophilicity (logP) and plasma protein binding using equilibrium dialysis .
- Metabolism : Screen for cytochrome P450 interactions (e.g., CYP3A4) and stability in liver microsomes .
- Note: Metabolism pathways remain understudied; preliminary data suggest potential oxidation of the pyrrolidine ring .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cycloadditions?
- Answer : The spirocyclic framework imposes steric constraints, favoring [3+2] cycloadditions over [2+2] due to orbital alignment. Electron-withdrawing groups (e.g., ketone at position 1) enhance electrophilicity, enabling nucleophilic attacks at the indene moiety. Computational studies (DFT) can predict regioselectivity in reactions like Michael additions .
Q. What structural modifications optimize bioactivity while maintaining spirocyclic integrity?
- Answer : Key strategies include:
- Fluorine substitution : Introducing 2,5-difluorophenyl groups (as in related pyrrolidine derivatives) improves metabolic stability and target affinity via halogen bonding .
- Ring expansion : Replacing pyrrolidine with piperidine increases conformational flexibility, potentially enhancing binding to G-protein-coupled receptors .
- Salt forms : Hydrochloride salts improve aqueous solubility, critical for in vivo bioavailability .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. analgesic effects)?
- Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Recommendations:
- Replication : Validate results across multiple models (e.g., primary cells vs. immortalized lines) .
- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
- Off-target screening : Use kinase profiling or proteomics to identify unintended interactions .
Methodological Notes
- Data Validation : Cross-reference spectral data with Cambridge Structural Database entries (e.g., CCDC 843674) to confirm crystallographic assignments .
- Synthetic Pitfalls : Avoid prolonged heating during synthesis to prevent ring-opening reactions .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and account for salt-form solubility limits in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
